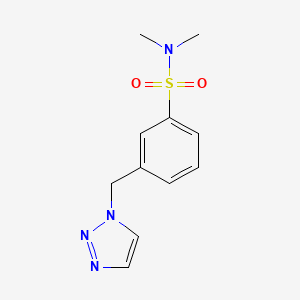
N,N-dimethyl-3-(triazol-1-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3-(triazol-1-ylmethyl)benzenesulfonamide, also known as DMTBS, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of sulfonamide compounds, which have been extensively studied for their therapeutic properties. DMTBS is a relatively new compound, and its potential applications in scientific research are still being explored.
Mécanisme D'action
N,N-dimethyl-3-(triazol-1-ylmethyl)benzenesulfonamide inhibits carbonic anhydrase activity by binding to the active site of the enzyme, preventing the hydration of carbon dioxide to bicarbonate. This results in a decrease in the production of bicarbonate, which can lead to a decrease in pH and an increase in the concentration of carbon dioxide. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on carbonic anhydrase activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including a decrease in bicarbonate production, an increase in carbon dioxide concentration, and a decrease in pH. These effects can have implications for a variety of physiological processes, including acid-base regulation, respiration, and ion transport.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-3-(triazol-1-ylmethyl)benzenesulfonamide has a number of advantages for use in lab experiments, including its ability to selectively inhibit carbonic anhydrase activity, its relative ease of synthesis, and its potential for use in a variety of research applications. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its effects on carbonic anhydrase activity.
Orientations Futures
There are a number of future directions for research on N,N-dimethyl-3-(triazol-1-ylmethyl)benzenesulfonamide, including further studies on its mechanism of action, its potential therapeutic applications, and its toxicity. Additionally, there is potential for the development of new compounds based on the structure of this compound that could have improved efficacy and reduced toxicity. Overall, this compound has the potential to be a valuable tool in scientific research, and further studies are needed to fully explore its potential applications.
Méthodes De Synthèse
N,N-dimethyl-3-(triazol-1-ylmethyl)benzenesulfonamide can be synthesized using a multistep process that involves the reaction of 4-chlorobenzenesulfonyl chloride with sodium azide to form 4-azidobenzenesulfonyl chloride. This intermediate compound is then reacted with N,N-dimethyl-1,2-ethanediamine in the presence of copper (I) iodide to form this compound.
Applications De Recherche Scientifique
N,N-dimethyl-3-(triazol-1-ylmethyl)benzenesulfonamide has potential applications in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate, and are involved in a variety of physiological processes, including acid-base regulation, respiration, and ion transport. Inhibition of carbonic anhydrase activity has been shown to have therapeutic potential in a variety of conditions, including glaucoma, epilepsy, and cancer.
Propriétés
IUPAC Name |
N,N-dimethyl-3-(triazol-1-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-14(2)18(16,17)11-5-3-4-10(8-11)9-15-7-6-12-13-15/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQXSYKCBLLFLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)CN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-2,5-dimethyl-1,2,4-triazol-3-amine](/img/structure/B7632710.png)
![N,4-dimethyl-2-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3-oxazole-5-carboxamide](/img/structure/B7632728.png)
![1-[4-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]butyl]pyridin-2-one](/img/structure/B7632729.png)
![Ethyl 4-[(2-ethylsulfinylcyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632735.png)
![N-[(6-aminopyridin-3-yl)methyl]-2-(methoxymethyl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B7632760.png)
![8-fluoro-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632761.png)
![[(1R,4S)-4-[1-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]ethylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B7632767.png)

![N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide](/img/structure/B7632775.png)
![2-[(Z)-1-[4-(2,2-difluoroethoxy)phenyl]prop-1-en-2-yl]pyrazine](/img/structure/B7632776.png)


![methyl N-[2-fluoro-4-(thian-4-ylamino)phenyl]carbamate](/img/structure/B7632798.png)
